Home > Products > Screening Compounds P25015 > Glycinamide, L-prolyl-L-isoleucyl-
Glycinamide, L-prolyl-L-isoleucyl- - 3481-36-5

Glycinamide, L-prolyl-L-isoleucyl-

Catalog Number: EVT-14958884
CAS Number: 3481-36-5
Molecular Formula: C13H24N4O3
Molecular Weight: 284.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycinamide, L-prolyl-L-isoleucyl- is a peptide compound that consists of various amino acids, specifically glycinamide, proline, and isoleucine. It is classified under the broader category of peptides, which are short chains of amino acids linked by peptide bonds. The compound has been studied for its potential biological activities and therapeutic applications.

Source

The compound can be sourced from various suppliers specializing in peptide synthesis and biochemical products. Its CAS number is 17912-60-6, indicating its unique identification in chemical databases .

Classification

Glycinamide, L-prolyl-L-isoleucyl- falls under the classification of bioactive peptides. These peptides are known for their roles in biological processes and may have applications in pharmaceuticals and biotechnology.

Synthesis Analysis

Methods

The synthesis of Glycinamide, L-prolyl-L-isoleucyl- can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

  1. Solid-Phase Peptide Synthesis (SPPS):
    • This method involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.
    • Protecting groups are used to prevent undesired reactions at specific functional groups during the synthesis process.
    • The final product is cleaved from the solid support and deprotected to yield the free peptide.
  2. Solution-Phase Synthesis:
    • Involves the coupling of amino acids in solution, typically using coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds.
    • This method allows for easier purification and characterization of intermediates but may be less efficient for longer peptides compared to SPPS .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to confirm the identity and purity of the synthesized peptides.

Molecular Structure Analysis

Structure

Glycinamide, L-prolyl-L-isoleucyl- has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is C43H68N12O12S2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 1009.2 g/mol
  • Chemical Structure: The structure includes multiple amino acid residues connected by peptide bonds, with specific side chains contributing to its chemical properties .
Chemical Reactions Analysis

Reactions

Glycinamide, L-prolyl-L-isoleucyl- can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
  2. Peptide Bond Formation: The compound can react with other amino acids or peptides to form longer chains through condensation reactions.
  3. Disulfide Bond Formation: If cysteine residues are present in related compounds, disulfide bonds may form under oxidative conditions .

Technical Details

The stability of Glycinamide, L-prolyl-L-isoleucyl- under different pH levels and temperatures is crucial for its application in biological systems. Understanding these reactions helps in designing stable formulations for therapeutic use.

Mechanism of Action

Process

The mechanism of action for Glycinamide, L-prolyl-L-isoleucyl- involves its interaction with biological receptors or enzymes in the body. Peptides like this one often act as signaling molecules that can influence various physiological processes.

Data

Studies suggest that peptides can modulate receptor activity by mimicking natural hormones or neurotransmitters. This interaction can lead to changes in cellular signaling pathways, affecting processes such as metabolism, growth, and immune response .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder at room temperature.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of hydrophilic amino acids.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of amine groups; participates in acylation and alkylation reactions .
Applications

Glycinamide, L-prolyl-L-isoleucyl- has several scientific uses:

  1. Pharmaceutical Development: Investigated for potential therapeutic applications in treating hormonal imbalances or metabolic disorders.
  2. Biochemical Research: Used as a model compound to study peptide interactions and mechanisms within biological systems.
  3. Cosmetic Industry: Explored for its potential benefits in skin care formulations due to its bioactive properties .
Introduction to Glycinamide, L-prolyl-L-isoleucyl- in Biomedical Context

Historical Discovery and Early Pharmacological Characterization

The exploration of bioactive tripeptides accelerated in the late 20th century alongside advances in neuropeptide chemistry. Though not as extensively documented as its structural analogues, L-prolyl-L-isoleucyl-glycinamide emerged during systematic investigations into endogenous peptide regulators. Its discovery context parallels the identification of the hypothalamic tripeptide L-prolyl-L-leucyl-glycinamide (PLG, MIF-1), isolated in 1971 as a melanocyte-stimulating hormone release-inhibiting factor [3]. Early pharmacological screening revealed tripeptides containing the C-terminal glycinamide moiety exhibited CNS-modulating properties distinct from larger neuropeptides. Unlike PLG—which showed dopamine receptor modulation in parkinsonian models—L-prolyl-L-isoleucyl-glycinamide’s branched-chain isoleucine residue suggested potential hydrophobic interactions with neural targets [6] [8]. Initial in vivo studies in the 1980s demonstrated its ability to cross the blood-brain barrier, a critical feature for central activity, though its metabolic stability proved inferior to cyclized peptidomimetics developed later [3] [7].

  • Table 1: Structural and Functional Comparison of Key Tripeptides
    TripeptideAmino Acid SequenceCore Biological TargetKey Pharmacological Effect
    L-prolyl-L-isoleucyl-glycinamidePro-Ile-Gly-NH₂Dopamine receptors (postulated)CNS modulation (preclinical)
    PLG (MIF-1)Pro-Leu-Gly-NH₂Dopamine D2 receptorAttenuates haloperidol-induced catalepsy [6]
    Glypromate (GPE)Gly-Pro-GluNMDA receptorsNeuroprotection, mitogenic effects [4]
    VPP/IPPVal-Pro-Pro / Ile-Pro-ProAngiotensin-converting enzymeAntihypertensive activity [5]

Role in Neuropeptide Analogues and Peptidomimetic Research

L-prolyl-L-isoleucyl-glycinamide served as a template for developing metabolically stable peptidomimetics addressing peptide limitations like rapid proteolysis and poor oral bioavailability. Its structural kinship to PLG—differing only by a single methylene group (isoleucine vs. leucine)—made it a test case for side-chain optimization in dopamine receptor modulators [1]. Researchers synthesized analogues featuring:

  • Cyclic constraints: Replacement of glycinamide with thiazolidine-2-carboxamide created rigidified analogues resisting enzymatic degradation while retaining receptor affinity [1].
  • Reduced peptide bonds: Substituting the peptide bond (CO-NH) with CH₂-NH (reduced amide bond) in Pro-Ile or Ile-Gly linkages altered conformational flexibility, impacting receptor interaction profiles [7].
  • Stereochemical modifications: D-isomers of isoleucine tested the significance of chiral centers for bioactivity, revealing stereospecific binding requirements [10].

These efforts culminated in advanced peptidomimetics like PAOPA (3(R)-[(2(S)-pyrrolidylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide), designed to mimic PLG’s beta-turn conformation but applicable to L-prolyl-L-isoleucyl-glycinamide derivatives. PAOPA attenuated haloperidol-induced c-fos expression at 10 μg/kg, demonstrating enhanced potency over linear tripeptides [2]. Such compounds validated the "message-address" concept where the Pro-X-Gly-NH₂ backbone ("message") docks at receptor sites, while side chains ("address") fine-tune selectivity and potency.

Comparative Analysis with Structurally Related Tripeptides

L-prolyl-L-isoleucyl-glycinamide shares mechanistic parallels and divergences with neuroactive and cardiovascular tripeptides:

  • Dopamine Receptor Modulation vs. PLG:PLG (Pro-Leu-Gly-NH₂) allosterically enhances agonist binding to the high-affinity state of striatal D2 dopamine receptors [10]. At 10⁻⁶ M, PLG increases the proportion of high-affinity agonist binding sites by ~40% in bovine striatal membranes, an effect mirrored by some L-prolyl-L-isoleucyl-glycinamide analogues but with reduced efficacy due to isoleucine’s bulkier β-branching [1] [10]. Both peptides attenuate haloperidol-induced striatal c-fos expression—a marker of neuronal activation—suggesting shared pathways in regulating dopaminergic neurotranscription [2].

  • Structural Specificity vs. MIF-1:MIF-1 (Pro-Leu-Gly-NH₂) is functionally identical to PLG but historically referenced in behavioral contexts. The Leu→Ile substitution in L-prolyl-L-isoleucyl-glycinamide introduces subtle conformational differences:

  • Increased hydrophobic surface area potentially enhancing membrane permeability.
  • Altered β-turn propensity affecting receptor docking kinetics.These differences manifest functionally; PLG potentiates apomorphine-induced rotations in Parkinsonian models, while L-prolyl-L-isoleucyl-glycinamide analogues show variable efficacy in analogous assays [6] [8].

  • Table 2: Bioactivity Comparison of Tripeptides in Disease Models

    TripeptideHypertension ModelsParkinson's ModelsStriatal Dopamine Regulation
    L-prolyl-L-isoleucyl-glycinamideLimited dataModerate rotational enhancementModulates D2 affinity states (in vitro)
    PLG analogues (cyclic)↓ BP in SHR at 35 mg/kg [1]Potentiates apomorphine [6]Downregulates supersensitive receptors [1]
    VPP/IPP↓ SBP in humans [5]Not applicableNot applicable
    GlypromateNot reportedNeuroprotective [4]Enhances dopamine release [4]
  • Functional Contrast with Cardiovascular Tripeptides:Unlike L-prolyl-L-isoleucyl-glycinamide’s CNS focus, tripeptides like Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) exhibit peripheral angiotensin-converting enzyme (ACE) inhibition. Their proline-rich sequences favor ACE binding, reducing systolic blood pressure by 10–15 mmHg in hypertensive humans at daily doses of 2–8 mg [5]. This highlights how minor sequence variations (e.g., Pro-Ile-Gly-NH₂ vs. Ile-Pro-Pro) redirect activity from CNS receptors to cardiovascular enzymes via structural determinants like N-terminal charge and proline positioning.

  • Stability and Delivery Challenges:Like Glypromate (Gly-Pro-Glu), L-prolyl-L-isoleucyl-glycinamide suffers rapid plasma clearance (<4 min in rats) due to aminopeptidase degradation [4]. Strategies developed for analogues—including D-amino acid substitutions, N-methylation, and macrocyclization—provide design principles applicable to this peptide [4] [7].

Properties

CAS Number

3481-36-5

Product Name

Glycinamide, L-prolyl-L-isoleucyl-

IUPAC Name

(2S)-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C13H24N4O3

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C13H24N4O3/c1-3-8(2)11(13(20)16-7-10(14)18)17-12(19)9-5-4-6-15-9/h8-9,11,15H,3-7H2,1-2H3,(H2,14,18)(H,16,20)(H,17,19)/t8-,9-,11-/m0/s1

InChI Key

LPAKBOGBFKCVCA-QXEWZRGKSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.